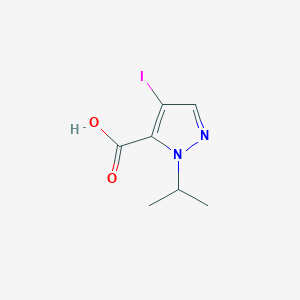![molecular formula C18H21ClN4O B2693154 3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride CAS No. 2138571-28-3](/img/structure/B2693154.png)
3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride is not fully understood. However, it is believed to act as a selective antagonist of certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This may contribute to its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific receptors it interacts with. In general, it has been shown to modulate the activity of certain neurotransmitters in the brain, including serotonin and dopamine. This may result in changes in mood, behavior, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using this compound in lab experiments is its selectivity for certain receptors in the brain. This allows researchers to study the specific effects of modulating these receptors without interfering with other processes in the brain. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and psychiatric disorders. Another direction is to study its specific effects on different receptors in the brain and how these effects may vary depending on the context. Additionally, further research may be needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Méthodes De Synthèse
The synthesis of 3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride involves the reaction of 1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid with 1,2-phenylenediamine in the presence of a dehydrating agent. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. In neuroscience, it has been investigated for its potential as a tool to study the role of certain receptors in the brain.
Propriétés
IUPAC Name |
3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O.ClH/c23-18-20-16-6-1-2-7-17(16)22(18)15-8-11-21(12-9-15)13-14-5-3-4-10-19-14;/h1-7,10,15H,8-9,11-13H2,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEBIJZBCJYZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=CC=N4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)



![1-(6,7-Dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one](/img/structure/B2693082.png)





methanone](/img/structure/B2693094.png)